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molecular formula C8H19N3OSi B171944 (2-Azidoethoxy)(tert-butyl)dimethylsilane CAS No. 113274-21-8

(2-Azidoethoxy)(tert-butyl)dimethylsilane

Cat. No. B171944
M. Wt: 201.34 g/mol
InChI Key: FWOURPSKAHEJOB-UHFFFAOYSA-N
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Patent
US04923970

Procedure details

Scheme 1 shows the general method of synthesis. 2-Azidoethanol, (1), is treated with tert-butylchlorodimethylsilane to produce 1-azido-2-(tert-butyldimethylsiloxy)ethane (2). This is then treated with methyllithium (or other organometallic) to produce the corresponding 3-alkylated triazene (3). This compound is then acylated (4) either by treatment with an isocyanate or by treatment with KH in presence of a phase transfer catalyst to form an anion followed by reaction with an acyl halide, acid anhydride or similar acylating agents. The hydroxy group is then deprotected by treatment with tetra-n-butylammonium fluoride to produce the 2-hydroxyethyl triazene (5), and the chloride is then produced by reaction with Ph3P/CCl4 (6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].[C:7]([Si:11](Cl)([CH3:13])[CH3:12])([CH3:10])([CH3:9])[CH3:8]>>[N:1]([CH2:4][CH2:5][O:6][Si:11]([C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:13])[CH3:12])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the general method of synthesis

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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